Fenfluramine Impurity

Capillary zone electrophoresis Enantiomeric separation Impurity profiling

Acquire Fenfluramine Impurity CAS 172953-70-7 (ortho-fenfluramine) as a fully characterized reference standard for ANDA/DMF submissions and QC release testing. This positional isomer exhibits distinct chromatographic behavior—partial enantiomeric resolution in CZE vs. baseline resolution for meta-fenfluramine—making it essential for accurate impurity profiling. Use for HPLC method validation per ICH Q2(R1) and ICH Q3A/Q3B compliance. Monitor ortho-isomer formation during forced degradation and process optimization to ensure API purity.

Molecular Formula C12H16F3N
Molecular Weight 231.26 g/mol
CAS No. 172953-70-7
Cat. No. B109652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenfluramine Impurity
CAS172953-70-7
SynonymsN-​Ethyl-​α-​methyl-​2-​(trifluoromethyl)​-benzeneethanamine
Molecular FormulaC12H16F3N
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCCNC(C)CC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3
InChIKeyLKXHYVPQOWESNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenfluramine Impurity CAS 172953-70-7: Structural Identity and Analytical Reference for Ortho-Positional Isomer Control


Fenfluramine Impurity designated by CAS 172953-70-7 is chemically N-Ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine (free base), also known as ortho-fenfluramine or o-fenfluramine [1]. This compound is a positional isomer of fenfluramine (meta-substituted) and arises as a process-related impurity during the synthesis of fenfluramine active pharmaceutical ingredient (API) . Its molecular formula is C12H16F3N with a molecular weight of 231.26 g/mol . It is supplied as a fully characterized reference standard, compliant with regulatory guidelines, for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of fenfluramine .

Why Fenfluramine Impurity CAS 172953-70-7 Cannot Be Substituted with Other Fenfluramine Impurities: Positional Isomerism and Chromatographic Distinction


Fenfluramine Impurity CAS 172953-70-7 (ortho-fenfluramine) is a positional isomer of the parent drug and other fenfluramine impurities. It cannot be substituted with other in-class impurities such as para-fenfluramine or meta-fenfluramine due to its distinct chromatographic behavior, which is essential for accurate impurity profiling and quantification [1]. Capillary zone electrophoresis (CZE) studies have demonstrated that ortho-fenfluramine exhibits only partial enantiomeric resolution, in contrast to meta-fenfluramine which achieves baseline separation under identical conditions [2]. This differential analytical behavior directly impacts method specificity and validation outcomes. Furthermore, HPLC methods for dexfenfluramine impurity profiling explicitly include ortho- and para-fenfluramine as separate and individually quantified impurities, underscoring that these positional isomers are not analytically interchangeable [3]. Using an incorrect isomer reference standard would compromise method accuracy, regulatory compliance, and ultimately product quality assessment.

Quantitative Differential Evidence for Fenfluramine Impurity CAS 172953-70-7: Direct Comparative Data Against Closest Analogs


Chromatographic Resolution: Ortho-Fenfluramine vs. Meta-Fenfluramine in Capillary Zone Electrophoresis

In capillary zone electrophoresis (CZE) using a phosphate buffer at pH 2.5 with cyclodextrins, racemic ortho-fenfluramine (CAS 172953-70-7) exhibits only partial enantiomeric resolution, whereas meta-fenfluramine achieves baseline separation of its enantiomers under the same conditions [1]. This differential behavior is critical for method development and validation, as ortho-fenfluramine requires distinct separation strategies.

Capillary zone electrophoresis Enantiomeric separation Impurity profiling

Regulatory Compliance: Ortho-Fenfluramine as a Specified Impurity in Dexfenfluramine HPLC Methods

A validated HPLC method for dexfenfluramine specifically quantifies ortho-(D,L)-fenfluramine and para-(D,L)-fenfluramine as separate related impurities, with a minimum limit of quantification of 0.5% for the L-isomer enantiomeric impurity [1]. This method explicitly distinguishes ortho-fenfluramine from para-fenfluramine, confirming that these positional isomers are not interchangeable in regulatory impurity testing.

HPLC Impurity profiling Dexfenfluramine

Purity Specification and Characterization: Ortho-Fenfluramine vs. Fenfluramine Ketone Impurity

Fenfluramine Impurity CAS 172953-70-7 (ortho-fenfluramine) is supplied with a minimum purity specification of 95% as determined by NMR and HPLC . This purity level is comparable to other fenfluramine impurity reference standards such as Fenfluramine Ketone Impurity (CAS 21906-39-8), which is also characterized by HPLC and NMR for regulatory compliance [1]. However, the specific chemical identity of ortho-fenfluramine as a positional isomer distinguishes it from ketone and alcohol impurities, which are different chemical classes.

Reference standard Purity COA

Synthesis Origin: Ortho-Fenfluramine as a Process-Related Impurity from 2-(Trifluoromethyl)phenyl Precursors

Ortho-fenfluramine (CAS 172953-70-7) arises specifically from the use of 2-(trifluoromethyl)phenyl-containing starting materials or intermediates in the synthesis of fenfluramine . This is in contrast to the desired meta-substituted fenfluramine which is synthesized from 3-(trifluoromethyl)phenyl precursors [1]. The presence of ortho-isomer is a direct consequence of positional isomerism in the starting material or side reactions during synthesis, making it a unique marker for specific synthetic routes.

Process impurity Synthesis Fenfluramine

Optimal Procurement and Application Scenarios for Fenfluramine Impurity CAS 172953-70-7


Analytical Method Development and Validation for Fenfluramine API Impurity Profiling

Procure Fenfluramine Impurity CAS 172953-70-7 as a reference standard for developing and validating HPLC or CZE methods to detect and quantify ortho-fenfluramine in fenfluramine API and drug products. This is critical for meeting ICH Q2(R1) validation requirements and ICH Q3A/Q3B impurity thresholds, as ortho-fenfluramine is a specified impurity requiring individual quantification [1].

Quality Control Release Testing and Stability Studies

Utilize this reference standard in routine QC release testing of fenfluramine batches to ensure ortho-fenfluramine levels are below acceptable limits. It is also essential for stability studies to monitor potential degradation pathways that might generate or increase ortho-isomer content under stress conditions (oxidative, photolytic, thermal) .

ANDA and DMF Submissions for Generic Fenfluramine Products

Include Fenfluramine Impurity CAS 172953-70-7 in the impurity profile documentation for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). Its use as a fully characterized reference standard with traceability to USP/EP standards supports regulatory compliance and demonstrates control over positional isomer impurities .

Process Development and Synthetic Route Optimization

Employ ortho-fenfluramine as a marker to evaluate the efficiency and selectivity of fenfluramine synthetic processes. Monitoring the formation of this impurity helps in optimizing reaction conditions to minimize ortho-isomer byproducts, thereby improving API purity and yield [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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